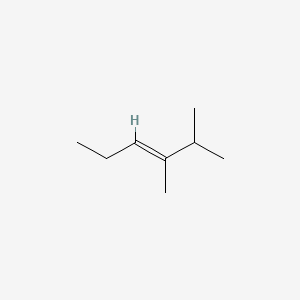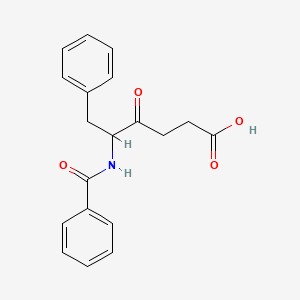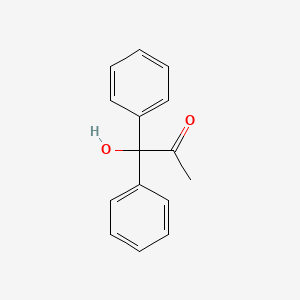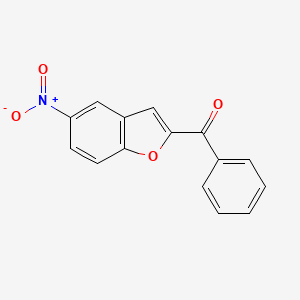
2,3-Dimethyl-3-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogens (chlorine, bromine) under ambient conditions
Major Products
Epoxides: Formed from oxidation with peroxycarboxylic acids
Diols: Formed from oxidation with osmium tetroxide
Dihalides: Formed from halogenation reactions
科学的研究の応用
2,3-Dimethyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
作用機序
The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:
2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.
2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.
3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .
特性
CAS番号 |
7145-23-5 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
(E)-2,3-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChIキー |
PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
異性体SMILES |
CC/C=C(\C)/C(C)C |
正規SMILES |
CCC=C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)


![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)


